molecular formula C22H24FN5O B12275357 N-{1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-4-yl}-N-methylpyridin-2-amine

N-{1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-4-yl}-N-methylpyridin-2-amine

Cat. No.: B12275357
M. Wt: 393.5 g/mol
InChI Key: BVMAUWNSNPFYDE-UHFFFAOYSA-N
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Description

N-{1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-4-yl}-N-methylpyridin-2-amine is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-4-yl}-N-methylpyridin-2-amine typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the fluorophenyl group, and the coupling of the piperidine and pyridine rings. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-4-yl}-N-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-4-yl}-N-methylpyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-4-yl}-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide
  • N-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridine-4-carbothioamide
  • (3-chloro-4-fluorophenyl)-(4-fluoro-4-{[(5-methyl-6-methylaminopyridin-2-ylmethyl)amino]methyl}piperidin-1-yl)methanone

Uniqueness

N-{1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-4-yl}-N-methylpyridin-2-amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C22H24FN5O

Molecular Weight

393.5 g/mol

IUPAC Name

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]methanone

InChI

InChI=1S/C22H24FN5O/c1-26(21-5-3-4-12-24-21)18-10-13-28(14-11-18)22(29)20-15-19(25-27(20)2)16-6-8-17(23)9-7-16/h3-9,12,15,18H,10-11,13-14H2,1-2H3

InChI Key

BVMAUWNSNPFYDE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)N(C)C4=CC=CC=N4

Origin of Product

United States

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